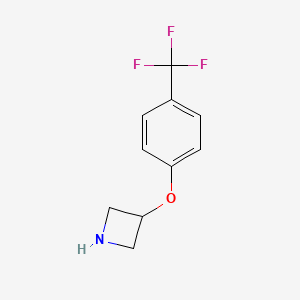

3-(4-(Trifluoromethyl)phenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKANEZKQFZAZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510494 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-21-3 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(trifluoromethyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-(trifluoromethyl)phenoxy)azetidine is a fluorinated organic compound of interest in medicinal chemistry due to the presence of both a strained azetidine ring and an electron-withdrawing trifluoromethylphenyl group. These structural features suggest its potential as a scaffold in the design of novel therapeutic agents. This technical guide provides a summary of its known chemical and physical properties, a general synthesis methodology, and safety considerations. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in publicly available literature, this guide aims to provide a foundational resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |

| CAS Number | 76263-21-3 | [1] |

| Molecular Formula | C₁₀H₁₀F₃NO | [1] |

| Molecular Weight | 217.19 g/mol | [1] |

| Boiling Point | 257 °C | [1] |

| Density | 1.277 g/cm³ | [1] |

| Flash Point | 109 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Purification

General Synthesis Route

The synthesis of this compound can be achieved through the reaction of 4-(trifluoromethyl)phenol with a protected 3-hydroxyazetidine, followed by deprotection. A common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

A general synthetic approach involves the nucleophilic substitution of a leaving group on the 3-position of the azetidine ring by the phenoxide of 4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), a suitable coupling reagent is added (e.g., triphenylphosphine and diisopropyl azodicarboxylate for a Mitsunobu reaction). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified.

Experimental Protocol: Deprotection to Yield this compound

The purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. The reaction is typically carried out at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free base form of this compound.

Purification

Purification of the final compound can be achieved using standard laboratory techniques such as flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the compound and impurities.

Spectroscopic Analysis

Detailed, publicly available spectral data specifically for this compound is limited. However, based on its structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the trifluoromethylphenyl group, as well as the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. For example, protons on the azetidine ring adjacent to the nitrogen and the ether linkage will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in the trifluoromethylphenyl group and the azetidine ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (217.19 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-F bonds of the trifluoromethyl group.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Azetidine-containing compounds, however, are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Given the lack of specific data, a general workflow for investigating the biological activity of a novel compound like this compound is presented below.

General experimental workflow for investigating the biological activity of a novel compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Use only in a well-ventilated area.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound or a closely related analog before handling.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry exploration. This guide has summarized the available chemical and physical data and provided a general framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications. Researchers should proceed with appropriate caution, adhering to standard laboratory safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 3-(4-(trifluoromethyl)phenoxy)azetidine

Disclaimer: Specific, experimentally determined physical property data for 3-(4-(trifluoromethyl)phenoxy)azetidine is limited in publicly accessible scientific literature. This guide provides foundational information and outlines the standard experimental protocols used to characterize such a novel chemical entity.

Introduction

This compound is a fluorinated organic compound incorporating both a phenoxy group and an azetidine ring. Such structures are of interest to researchers in medicinal chemistry and drug development due to the unique physicochemical and metabolic properties conferred by the fluorine atoms and the strained four-membered heterocyclic ring. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the known properties of this compound and the standard methodologies for its full physicochemical characterization.

Chemical Identity and Confirmed Properties

The fundamental identity of this compound is established by its chemical structure, molecular formula, and molecular weight.

Chemical Structure:

Table 1: Confirmed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO | [1] |

| Molecular Weight | 217.19 g/mol | [1] |

| CAS Number | 76263-21-3 | [1] |

Predicted Physicochemical Properties

While experimental data is scarce, computational models can provide estimations for key physicochemical properties. The following table presents predicted values, which should be used as a guide for experimental design rather than as a substitute for empirical data.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Note |

| Melting Point | Not available | Typically a solid at room temperature based on analogous structures. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| logP (Octanol/Water Partition Coefficient) | 2.2 | XLogP3 (Computational Prediction)[2] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Computational Prediction[2] |

| pKa (most basic) | ~8.5-9.5 | Predicted based on the azetidine nitrogen. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, dichloromethane. | General prediction based on structure. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physical properties of a novel solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[1] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[4]

-

Measurement: The sample is heated at a controlled rate.[5] An initial rapid heating can be used to find an approximate melting point.[1] A second, fresh sample is then heated slowly (1-2°C per minute) near the expected melting point.[5]

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[3]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids, this would be determined under reduced pressure to prevent decomposition.

Methodology: Microscale (Thiele Tube) Method

-

Sample Preparation: A small volume (0.2-0.5 mL) of the liquid is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed within the test tube.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling mineral oil.[7]

-

Measurement: The Thiele tube is heated gently.[7] As the temperature rises, air trapped in the capillary tube will be expelled.[8] When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[7]

-

Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Solubility Assessment

Solubility in various solvents is a critical parameter for drug development, influencing formulation and bioavailability.

Methodology: Qualitative and Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarity is chosen, typically including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, acetone, and dichloromethane.[9]

-

Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a set volume of solvent (e.g., 1 mL) in a vial.[10] The mixture is vortexed or agitated at a constant temperature. Visual inspection determines if the compound is soluble, partially soluble, or insoluble.[10]

-

Quantitative Measurement (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule.[11][12]

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[13]

-

Data Acquisition: The sample is placed in an NMR spectrometer. Standard ¹H and ¹³C spectra are acquired.[14] More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm connectivity.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), multiplicity (splitting patterns), and coupling constants (J) are analyzed to confirm the proposed molecular structure.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15][16]

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules. The process generates positively charged molecular ions.[17]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Time-of-Flight or Orbitrap).[18]

-

Data Analysis: The peak with the highest m/z ratio typically corresponds to the molecular ion (M+H)⁺.[16] HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.[19] Fragmentation patterns observed in the spectrum can provide additional structural information.[19]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a new chemical entity.

Logical Flow of Physical Property Determination

This diagram shows the logical relationship between different characterization techniques.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. 3-(2-(Trifluoromethyl)phenoxy)azetidine | C10H10F3NO | CID 12812505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. fiveable.me [fiveable.me]

- 19. youtube.com [youtube.com]

3-(4-(trifluoromethyl)phenoxy)azetidine CAS number lookup

CAS Number: 76263-21-3[1]

Introduction

This technical guide provides a comprehensive overview of 3-(4-(trifluoromethyl)phenoxy)azetidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Azetidine moieties are recognized as valuable scaffolds in the design of novel therapeutic agents due to their unique conformational properties and ability to introduce desirable physicochemical characteristics into molecules. The incorporation of a trifluoromethylphenoxy group suggests potential applications in modulating biological targets where such substitutions are known to enhance activity and metabolic stability. This document outlines the key chemical properties, a plausible synthetic route, and a hypothesized mechanism of action for this compound, supported by experimental protocols for its investigation.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some data points derived from the closely related isomer, 3-(2-(trifluoromethyl)phenoxy)azetidine, for comparative purposes.

| Property | Value | Source |

| CAS Number | 76263-21-3 | [1] |

| Molecular Formula | C₁₀H₁₀F₃NO | [1] |

| Molecular Weight | 217.19 g/mol | [1] |

| Boiling Point | 257 °C | [1] |

| Density | 1.277 g/cm³ | [1] |

| Flash Point | 109 °C | [1] |

| XLogP3 | 2.2 | [2] (for 2-isomer) |

| Hydrogen Bond Donor Count | 1 | [2] (for 2-isomer) |

| Hydrogen Bond Acceptor Count | 2 | [2] (for 2-isomer) |

| Rotatable Bond Count | 2 | [2] (for 2-isomer) |

Synthesis

A plausible and commonly employed method for the synthesis of 3-phenoxyazetidine derivatives involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine with the corresponding phenol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by deprotection of the azetidine nitrogen.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.

Experimental Protocol: Deprotection

-

Dissolve 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4M, excess) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess acid are removed under reduced pressure.

-

The residue is triturated with diethyl ether to afford the desired this compound salt.

-

For the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.

Hypothesized Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, its structural similarity to known monoamine reuptake inhibitors suggests a potential role as a modulator of monoaminergic neurotransmission[3]. The phenoxyazetidine scaffold is a known pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[3].

Proposed Signaling Pathway

The hypothesized mechanism of action involves the inhibition of presynaptic monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and/or dopamine.

Caption: Hypothesized mechanism of action at the synapse.

Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action, the following experimental protocols are proposed.

In Vitro Transporter Binding Assays

This experiment aims to determine the binding affinity of this compound to SERT, NET, and DAT.

-

Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT.

-

Radioligand Binding: Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.

-

Detection: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This experiment measures the functional inhibition of monoamine reuptake by the test compound.

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound. Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination and Detection: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated in the synaptosomes.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.

Experimental Workflow Diagram

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and biological characterization based on established chemical principles and the known pharmacology of structurally related compounds. The proposed experimental protocols offer a clear path to elucidating its mechanism of action and potential therapeutic utility. Further research is warranted to fully explore the pharmacological profile of this promising azetidine derivative.

References

Structure Elucidation of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-(trifluoromethyl)phenoxy)azetidine. The document details the analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. It is intended for researchers, scientists, and drug development professionals working with azetidine-based scaffolds and trifluoromethyl-containing compounds.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance properties like lipophilicity and binding affinity. The target molecule, this compound, combines these two valuable pharmacophores, making its structural confirmation a critical step in its development as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO | PubChem |

| Molecular Weight | 217.19 g/mol | PubChem |

| CAS Number | 76263-21-3 | ChemicalBook[1] |

| XLogP3 | 2.2 | PubChem |

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential. While specific experimental spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine Ring | ||

| H-1 (NH) | ~2.0-3.0 (broad s) | - |

| H-2, H-4 (CH₂) | ~3.8-4.2 (m) | ~55-60 |

| H-3 (CH) | ~4.8-5.2 (m) | ~70-75 |

| Phenoxy Ring | ||

| H-2', H-6' | ~7.0-7.2 (d) | ~115-120 |

| H-3', H-5' | ~7.5-7.7 (d) | ~125-130 |

| C-1' | - | ~160-165 |

| C-4' | - | ~122-127 (q) |

| CF₃ | - | ~120-125 (q) |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | [M+H]⁺ ≈ 218.0793 | Confirms molecular formula |

| MS/MS Fragmentation | ||

| [M+H - C₂H₄N]⁺ | Loss of aziridine fragment | |

| [M+H - OC₆H₄CF₃]⁺ | Loss of the trifluoromethylphenoxy group | |

| [C₇H₄F₃O]⁺ | Trifluoromethylphenoxide fragment |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved through the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-(trifluoromethyl)phenol. A plausible synthetic route is outlined below.

Workflow for Synthesis and Purification

Caption: A general workflow for the synthesis and purification of this compound.

Protocol:

-

Protection of Azetidine: Start with a commercially available N-protected 3-hydroxyazetidine, for example, 1-Boc-3-hydroxyazetidine.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Nucleophilic Substitution: The resulting 1-Boc-3-(mesyloxy/tosyloxy)azetidine is reacted with 4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

NMR Spectroscopic Analysis

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Data Acquisition and Processing: Standard pulse programs are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometric Analysis

Instrumentation: High-resolution mass spectra are obtained using an Agilent Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

Data Acquisition: The mass spectrometer is operated in the positive ion mode, and the data is acquired over a mass range of m/z 50-500.

Biological Relevance and Potential Signaling Pathways

Compounds containing the trifluoromethylphenyl motif have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological target of this compound is not yet defined, a hypothetical signaling pathway illustrating its potential as an anticancer agent is presented below.

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound.

This diagram depicts the compound potentially inhibiting a Receptor Tyrosine Kinase (RTK), which in turn downregulates pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This inhibition could lead to decreased cell proliferation and survival, and ultimately induce apoptosis in cancer cells.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a framework for the synthesis, purification, and characterization of this compound. The presented data, while based on predictions and analysis of analogous structures, offers a solid foundation for researchers in the field. Further experimental work is required to obtain and publish the definitive spectral data for this specific molecule. The potential biological activities of this compound warrant further investigation to explore its therapeutic potential.

References

Unraveling the Core Mechanism of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the hypothesized mechanism of action of 3-(4-(trifluoromethyl)phenoxy)azetidine. Based on current understanding of structurally related compounds, this document outlines a potential pharmacological profile, provides detailed experimental protocols for its investigation, and presents key data in a structured format to facilitate further research and development.

The small, saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid four-membered ring structure can impart favorable physicochemical properties, including metabolic stability and improved cell permeability, making it an attractive component in the design of novel therapeutics. When combined with a phenoxy moiety, particularly one substituted with an electron-withdrawing group like trifluoromethyl, the resulting molecule, this compound, presents a compelling candidate for neurological activity. While direct and extensive public literature on this specific compound is limited, analysis of analogous structures strongly suggests a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems.

Hypothesized Mechanism of Action: Inhibition of Monoamine Transporters

Based on extensive research into related azetidine and phenoxy-containing compounds, it is hypothesized that this compound functions as a monoamine reuptake inhibitor . This action involves the blockade of one or more of the key transporters responsible for clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

The trifluoromethyl group at the para-position of the phenoxy ring is a critical feature. This strongly electron-withdrawing group can significantly alter the electronic distribution of the phenoxy ring, potentially enhancing the molecule's binding affinity and selectivity for specific monoamine transporters. The azetidine ring likely serves to correctly orient the phenoxy group within the transporter's binding pocket.

This proposed mechanism positions this compound as a potential candidate for the treatment of various central nervous system (CNS) disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), where the modulation of monoaminergic signaling is a key therapeutic strategy.

Supporting Evidence from Structurally Related Compounds

The hypothesis for this compound's mechanism of action is built upon a foundation of structure-activity relationship (SAR) studies of similar molecules. Azetidine derivatives have been extensively investigated as inhibitors of neurotransmitter transporters.

For instance, various 3-aminoazetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors (TRIs), demonstrating a spectrum of potencies against SERT, NET, and DAT.[1] Similarly, other azetidine analogs have shown potent inhibition of dopamine uptake at the vesicular monoamine transporter 2 (VMAT2).[2] Furthermore, studies on azetidine derivatives as GABA uptake inhibitors have established the four-membered ring as a viable scaffold for targeting neurotransmitter transport systems.[3]

The phenoxy group is also a well-established pharmacophore in ligands for G-protein coupled receptors (GPCRs) and transporters, suggesting its role in molecular recognition at these biological targets.[4]

Quantitative Data from Analogous Compounds

To provide a comparative context for future studies, the following table summarizes the biological activity of structurally related azetidine and phenoxy compounds. It is important to note that these are not data for this compound itself but for molecules that share key structural motifs.

| Compound/Analog Type | Target(s) | Activity (IC50/Ki) | Reference |

| 3-Aminoazetidine Derivatives | SERT, NET, DAT | Varies (nM to µM range) | [1] |

| cis- and trans-Azetidine Analogs | VMAT2 | Ki ≤ 66 nM | [2] |

| Azetidin-2-ylacetic Acid Derivatives | GAT-1 | IC50 = 2.01 - 2.83 µM | [3] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1, GAT-3 | IC50 = 26.6 - 31.0 µM | [3] |

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and cellular assays are required. The following are detailed protocols for key experiments.

Monoamine Transporter Binding Assays

This experiment determines the affinity of the test compound for SERT, NET, and DAT.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

-

For non-specific binding determination, a high concentration of a known inhibitor is used (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Assays

This experiment measures the functional inhibition of neurotransmitter transport into cells.

-

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT, cultured in 96-well plates.

-

Radiolabeled neurotransmitters: [3H]5-HT, [3H]NE, [3H]DA.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Procedure:

-

Wash the cultured cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition at each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve using non-linear regression.

-

Visualizing the Proposed Mechanism and Workflow

To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams are provided.

Conclusion

While further empirical data is required for definitive confirmation, the existing body of literature on related azetidine and phenoxy compounds provides a strong rationale for hypothesizing that this compound acts as a monoamine reuptake inhibitor. This technical guide offers a comprehensive framework for researchers to systematically investigate this hypothesis, from initial in vitro binding and uptake studies to more complex in vivo models. The structured data and detailed protocols herein are intended to serve as a valuable resource for the scientific community, accelerating the exploration of this promising compound and its potential therapeutic applications in the field of neuroscience.

References

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Presumed Biological Activity of 3-(4-(trifluoromethyl)phenoxy)azetidine

Disclaimer: This document provides a detailed overview of the presumed biological activity of 3-(4-(trifluoromethyl)phenoxy)azetidine based on its structural similarity to compounds described in patent literature and related research. As of this writing, specific quantitative biological data for this exact molecule is not publicly available. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for its potential mechanism of action and the experimental approaches for its evaluation.

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties to drug candidates. Within this class, 3-phenoxyazetidine derivatives have emerged as a promising area of investigation for the treatment of central nervous system (CNS) disorders. Based on extensive patent literature, it is hypothesized that this compound functions as a triple reuptake inhibitor (TRI), simultaneously modulating the levels of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

TRIs represent a potential next-generation of antidepressants and treatments for other neurological conditions by offering a broader spectrum of activity compared to single or dual-acting reuptake inhibitors.[1][2][3]

Proposed Mechanism of Action: Triple Reuptake Inhibition

The primary proposed biological activity of this compound is the inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By blocking these transporters, a TRI increases the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing and prolonging their signaling.[5][6][7]

This multifaceted mechanism is believed to offer a more robust therapeutic effect for conditions like major depressive disorder, where dysregulation of all three monoamine systems is often implicated.[2][3]

Quantitative Biological Data

While specific experimental data for this compound is not available, the following table illustrates the type of quantitative data that would be essential for its characterization as a triple reuptake inhibitor. The values are hypothetical and presented for illustrative purposes, based on active compounds in related patent literature.

| Target | Assay Type | Parameter | Hypothetical Value (nM) |

| Human SERT | Radioligand Binding | Ki | 15 |

| Human NET | Radioligand Binding | Ki | 50 |

| Human DAT | Radioligand Binding | Ki | 120 |

| Human SERT | Reuptake Inhibition | IC50 | 25 |

| Human NET | Reuptake Inhibition | IC50 | 75 |

| Human DAT | Reuptake Inhibition | IC50 | 180 |

Experimental Protocols

The evaluation of a compound like this compound for triple reuptake inhibitor activity typically involves a series of in vitro assays.

Radioligand Binding Assays

These assays determine the affinity of the test compound for the monoamine transporters.

-

Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for SERT, NET, and DAT.

-

Methodology:

-

Source of Transporters: Membranes from cells stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 or CHO cells) are used.

-

Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

-

Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Detection: The amount of radioligand bound to the transporter is measured by scintillation counting after separating the bound from the free radioligand by rapid filtration.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of the test compound to inhibit the transport of neurotransmitters into cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the reuptake of serotonin, norepinephrine, and dopamine.

-

Methodology:

-

Cell Lines: Whole cells stably expressing the human transporters are used.

-

Substrate: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is used as the substrate for the transporter.

-

Assay: The cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled neurotransmitter.

-

Termination: The uptake process is stopped after a defined incubation period by rapidly washing the cells with ice-cold buffer.

-

Detection: The amount of radioactivity taken up by the cells is quantified by scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors: the next generation of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 7. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 3-(4-(trifluoromethyl)phenoxy)azetidine Derivatives: A Technical Guide for CNS Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has garnered significant attention in medicinal chemistry as a versatile building block for central nervous system (CNS) drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This technical guide focuses on the discovery and preclinical development of a specific class of these compounds: 3-(4-(trifluoromethyl)phenoxy)azetidine derivatives. These molecules have shown considerable promise as modulators of monoamine transporters, which are critical targets in the treatment of depression, anxiety, and other neuropsychiatric disorders.

This document provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. It includes detailed experimental protocols and presents quantitative data in a structured format to facilitate comparison and guide future research endeavors.

Core Concepts: Monoamine Reuptake Inhibition

The therapeutic rationale for the development of this compound derivatives is rooted in the monoamine hypothesis of depression. This hypothesis posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—contributes to the pathophysiology of depressive disorders. Monoamine transporters (SERT for serotonin, NET for norepinephrine, and DAT for dopamine) are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[1]

Inhibitors of these transporters, known as monoamine reuptake inhibitors, block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse and enhanced postsynaptic signaling. Triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, are of particular interest as they may offer a broader spectrum of antidepressant activity and potentially a faster onset of action compared to more selective agents.[2] The this compound scaffold has been explored for its potential to yield potent and balanced TRIs.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 3-substituted azetidine derivatives often involves multi-step sequences starting from commercially available precursors. A common synthetic route to 3-aminoazetidine derivatives, which are bioisosteres of the target 3-oxyazetidine compounds, involves the reductive amination of a protected 3-azetidinone.[1]

While a comprehensive public dataset specifically for a series of this compound derivatives is not available, valuable SAR insights can be gleaned from closely related 3-aminoazetidine analogs. A study by Han et al. (2014) on 3-aminoazetidines provides a robust dataset for understanding the structural requirements for potent monoamine transporter inhibition.[1]

Key SAR Observations from 3-Aminoazetidine Derivatives:

-

Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role in modulating the potency and selectivity of the compounds.

-

Aryl Substituents: The presence and substitution pattern of an aryl group at the 3-position of the azetidine ring are critical for high-affinity binding to monoamine transporters. For instance, moieties like naphthyl and 3,4-dichlorophenyl have been shown to significantly increase inhibitory activity against SERT.[1]

-

Bioisosteric Replacement: The exploration of bioisosteric replacements, such as substituting an ether linkage (as in the target compounds) for an amino group, is a key strategy in optimizing pharmacological properties.[1]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of a selection of 3-aminoazetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as reported by Han et al. (2014).[1] This data serves as a valuable proxy for understanding the potential activity profile of this compound derivatives.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected 3-Aminoazetidine Derivatives [1]

| Compound ID | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 8a | H | Phenyl | 150 | 230 | >1000 |

| 8b | H | 4-Chlorophenyl | 80 | 150 | 850 |

| 8c | H | 3,4-Dichlorophenyl | 15 | 35 | 450 |

| 8d | H | 2-Naphthyl | 10 | 25 | 300 |

| 10a | Methyl | Phenyl | 120 | 180 | >1000 |

| 10b | Methyl | 4-Chlorophenyl | 65 | 110 | 700 |

| 10c | Methyl | 3,4-Dichlorophenyl | 12 | 28 | 380 |

| 10dl | Methyl | 2-Naphthyl | 8 | 20 | 250 |

| Fluoxetine | - | - | 1.3 | 240 | 1200 |

| Nisoxetine | - | - | 120 | 2.5 | 350 |

| GBR12909 | - | - | 2500 | 800 | 1.5 |

Experimental Protocols

Monoamine Transporter Uptake Assay

This protocol is adapted from the methods described by Han et al. (2014) for determining the inhibitory activity of compounds on monoamine transporters.[1]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with either hSERT, hNET, or hDAT.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrates: [³H]5-HT (for hSERT), [³H]NE (for hNET), and [³H]DA (for hDAT).

-

Non-radiolabeled uptake inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12935 for DAT).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells in appropriate medium until they reach confluence.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature to allow for neurotransmitter uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Mechanism of monoamine reuptake inhibition by this compound derivatives.

Experimental Workflow for Monoamine Transporter Uptake Assay

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors for the treatment of CNS disorders. The structure-activity relationship data from closely related 3-aminoazetidine derivatives provide a strong foundation for the rational design of new analogs with improved potency and selectivity. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the efficient discovery and preclinical evaluation of these and other novel azetidine-based compounds. Further research focusing on the specific this compound core is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(4-(trifluoromethyl)phenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive models and data from structurally analogous compounds to offer a detailed profile. The guide includes predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, presented in a clear, tabular format. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a laboratory setting. Additionally, workflows for its synthesis and proposed fragmentation pathways are visualized using Graphviz diagrams to enhance understanding. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and medicinal chemistry who are interested in the unique structural and potential biological properties of fluorinated azetidine scaffolds.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a trifluoromethyl group, a common bioisostere, can further enhance metabolic stability, binding affinity, and cell permeability. The title compound, this compound, combines these two valuable pharmacophores, making it a molecule of interest for further investigation. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic profile to aid in its synthesis, identification, and further development.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.58 | d | 2H | Ar-H (ortho to O) |

| ~6.98 | d | 2H | Ar-H (meta to O) |

| ~4.90 | m | 1H | Azetidine CH-O |

| ~4.10 | m | 2H | Azetidine CH₂N (axial) |

| ~3.85 | m | 2H | Azetidine CH₂N (equatorial) |

| ~2.50 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | Ar-C (para to CF₃) |

| ~127.0 (q, J ≈ 33 Hz) | Ar-C (meta to CF₃) |

| ~124.5 (q, J ≈ 272 Hz) | CF₃ |

| ~115.0 | Ar-C (ortho to CF₃) |

| ~70.0 | Azetidine CH-O |

| ~50.0 | Azetidine CH₂N |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62.5 | s | CF₃ |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 217 | [M]⁺ |

| 160 | [M - C₂H₄N]⁺ |

| 145 | [M - C₂H₄NO]⁺ |

| 95 | [C₆H₄F₃]⁺ |

| 57 | [C₃H₅N]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1610, 1510 | Aromatic C=C stretch |

| ~1250 | C-O-C stretch (aryl ether) |

| ~1320, 1160, 1110 | C-F stretch (CF₃) |

Experimental Protocols

The following protocols are proposed for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is a two-step process involving a Williamson ether synthesis followed by deprotection.

Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-fluorobenzotrifluoride (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.

Step 2: Deprotection to this compound

-

Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

-

Stir the solution at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a solid, which can be neutralized with a suitable base if the free base is required.

Spectroscopic Characterization

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Infrared Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or KBr pellet.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Proposed Mass Spectrometry Fragmentation

The diagram below outlines a plausible fragmentation pathway for the molecular ion of this compound.

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a robust, albeit predictive, dataset for this compound. The tabulated spectroscopic data, detailed synthetic protocols, and clear visualizations offer a valuable resource for researchers. While direct experimental validation is pending, the information herein serves as a strong starting point for the synthesis, characterization, and further investigation of this promising molecule in the context of drug discovery and development.

References

3-(4-(trifluoromethyl)phenoxy)azetidine suppliers and cost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-(trifluoromethyl)phenoxy)azetidine, a valuable building block in medicinal chemistry. This document details available suppliers, estimated costs, and a comprehensive synthetic protocol.

Market Availability and Cost

Sourcing this compound, primarily as its hydrochloride salt, is feasible through a select number of chemical suppliers specializing in research and development compounds. The cost can vary based on purity, quantity, and the supplier. Below is a summary of available suppliers and their indicative pricing.

| Supplier | Product Name | CAS Number | Purity | Quantity | Estimated Cost (USD) |

| AK Scientific | This compound HCl | 1236862-38-6 | 98% | 50mg | $23[1] |

| 100mg | $37[1] | ||||

| 1g | $118[1] | ||||

| CymitQuimica | 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride | 1236862-38-6 | 97% | 250mg | €360.00 |

| 500mg | €519.00 | ||||

| 1g | €759.00 | ||||

| Hangzhou Leap Chem Co., Ltd. | 3-[4-(TrifluoroMethyl)phenoxy]azetidine HCl | 1236862-38-6 | N/A | N/A | N/A |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. The free base form of this compound may be available through custom synthesis requests.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process:

-

Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine: This involves the coupling of N-Boc-3-hydroxyazetidine with 4-(trifluoromethyl)phenol.

-

Deprotection of the N-Boc group: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Below are detailed experimental protocols for each step.

Synthesis of tert-Butyl this compound-1-carboxylate

This procedure is adapted from a general method for the synthesis of 3,3-disubstituted azetidines.[2]

Reaction Scheme:

Caption: Synthesis of the N-Boc protected intermediate via Mitsunobu reaction.

Materials:

-

N-Boc-3-hydroxyazetidine

-

4-(Trifluoromethyl)phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

Deprotection of tert-Butyl this compound-1-carboxylate

The removal of the N-Boc protecting group is a standard procedure in organic synthesis and can be achieved under acidic conditions.

Reaction Scheme:

Caption: N-Boc deprotection to yield the final product.

Materials:

-

tert-Butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

For the hydrochloride salt, after evaporation of the solvent and excess HCl, the solid residue can be triturated with diethyl ether and filtered to obtain the desired salt.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the two-step synthesis.

This guide provides essential information for researchers interested in utilizing this compound in their work. By offering insights into its commercial availability and a detailed synthetic route, this document aims to facilitate the procurement and application of this important chemical entity in drug discovery and development.

References

Methodological & Application

Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Detailed Protocol for Pharmaceutical Research

Introduction

3-(4-(trifluoromethyl)phenoxy)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational constraints imposed by the azetidine ring and the electronic properties of the trifluoromethylphenoxy group. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers and professionals in drug development. The synthesis is typically achieved through a three-stage process: formation of the ether linkage on an N-protected 3-hydroxyazetidine, followed by deprotection of the nitrogen to yield the final product. Two primary methods for the etherification are presented: the Mitsunobu reaction and the Williamson ether synthesis.

Synthetic Pathways

The synthesis of this compound commences with the commercially available N-Boc-3-hydroxyazetidine. The key etherification step can be performed via two main routes, followed by a final deprotection step.

Pathway A: Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-step conversion of N-Boc-3-hydroxyazetidine to the desired ether by activating the alcohol in situ.[1] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[2]

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 4-(trifluoromethyl)phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 1.0 |

| 4-(trifluoromethyl)phenol | 162.11 | 1.2 |

| Triphenylphosphine | 262.29 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |

| Product | MW ( g/mol ) | Typical Yield |

| tert-butyl this compound-1-carboxylate | 317.30 | 70-85% |

Table 1: Reagents and typical yield for the Mitsunobu reaction.

Pathway B: Williamson Ether Synthesis

This classic two-step method involves the activation of the alcohol, followed by a nucleophilic substitution by the phenoxide.[3]

Step 1: Activation of N-Boc-3-hydroxyazetidine (Mesylation)

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

Experimental Protocol:

-

Phenoxide Formation: In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C and add a solution of 4-(trifluoromethyl)phenol (1.1 eq.) in DMF dropwise. Stir at room temperature for 30 minutes.

-

Substitution Reaction: Add a solution of the crude N-Boc-3-mesyloxyazetidine (1.0 eq.) from the previous step in DMF to the phenoxide solution.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter, concentrate, and purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molar Equivalent (Step 1) | Molar Equivalent (Step 2) |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | 1.0 | - |

| Methanesulfonyl Chloride | 1.2 | - |

| Triethylamine | 1.5 | - |

| 4-(trifluoromethyl)phenol | - | 1.1 |

| Sodium Hydride (60% dispersion) | - | 1.2 |

| Intermediate/Product | Typical Yield (Step 1) | Typical Yield (Step 2) |

| N-Boc-3-mesyloxyazetidine | >95% (crude) | - |

| N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | - | 60-80% (over 2 steps) |

Table 2: Reagents and typical yields for the Williamson ether synthesis.

Final Step: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is commonly isolated as a hydrochloride salt to improve stability and handling.[4] This is typically achieved under acidic conditions.[5][6][7][8]

Experimental Protocol: Synthesis of this compound hydrochloride

-

Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Cool the solution to 0 °C. Add an excess of a strong acid. Two common methods are:

-

Method A (TFA): Add trifluoroacetic acid (TFA) (10 eq.) dropwise.

-

Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.).

-

-

Reaction Execution: Stir the reaction at room temperature for 2-4 hours (Method A) or until TLC indicates complete consumption of the starting material (typically 1-2 hours for Method B).

-

Work-up and Isolation:

-

Method A (TFA): Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free base. To form the hydrochloride salt, dissolve the free base in a minimal amount of a solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration.

-